molecular formula C14H22Si B14439390 (Hex-3-en-3-yl)(dimethyl)phenylsilane CAS No. 80279-07-8

(Hex-3-en-3-yl)(dimethyl)phenylsilane

Cat. No.: B14439390
CAS No.: 80279-07-8
M. Wt: 218.41 g/mol
InChI Key: LPLGOFJYZULBJG-UHFFFAOYSA-N
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Description

(Hex-3-en-3-yl)(dimethyl)phenylsilane is an organosilicon compound characterized by the presence of a phenyl group, a hex-3-en-3-yl group, and two methyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hex-3-en-3-yl)(dimethyl)phenylsilane typically involves the reaction of phenylsilane with hex-3-en-3-yl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon compound. The general reaction scheme is as follows:

PhSiH3+Hex-3-en-3-ylClThis compound+HCl\text{PhSiH}_3 + \text{Hex-3-en-3-ylCl} \rightarrow \text{this compound} + \text{HCl} PhSiH3​+Hex-3-en-3-ylCl→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Hex-3-en-3-yl)(dimethyl)phenylsilane undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

    Reduction: The compound can act as a reducing agent in certain organic transformations.

    Substitution: The phenyl and hex-3-en-3-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed.

    Substitution: Halogenating agents or organometallic reagents are used for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Reduced organic compounds with the silicon atom remaining intact.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

Chemistry

(Hex-3-en-3-yl)(dimethyl)phenylsilane is used as a silylating agent in organic synthesis, facilitating the formation of carbon-silicon bonds. It is also employed in the synthesis of polymers and advanced materials.

Biology and Medicine

In biological research, organosilicon compounds like this compound are investigated for their potential use in drug delivery systems and as bioactive molecules.

Industry

The compound finds applications in the production of silicone-based materials, coatings, and adhesives. Its unique properties make it suitable for use in high-performance materials and electronic devices.

Mechanism of Action

The mechanism of action of (Hex-3-en-3-yl)(dimethyl)phenylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating various chemical transformations. The phenyl and hex-3-en-3-yl groups provide additional reactivity and stability to the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Similar structure but lacks the hex-3-en-3-yl group.

    Dimethylphenylsilane: Similar structure but lacks the hex-3-en-3-yl group.

    Hexylsilane: Similar structure but lacks the phenyl group.

Uniqueness

(Hex-3-en-3-yl)(dimethyl)phenylsilane is unique due to the presence of both phenyl and hex-3-en-3-yl groups attached to the silicon atom. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

80279-07-8

Molecular Formula

C14H22Si

Molecular Weight

218.41 g/mol

IUPAC Name

hex-3-en-3-yl-dimethyl-phenylsilane

InChI

InChI=1S/C14H22Si/c1-5-10-13(6-2)15(3,4)14-11-8-7-9-12-14/h7-12H,5-6H2,1-4H3

InChI Key

LPLGOFJYZULBJG-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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